1-Chloro-3-ethoxybenzene

Descripción

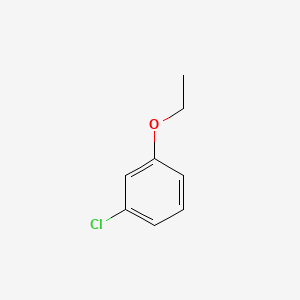

Structure

3D Structure

Propiedades

IUPAC Name |

1-chloro-3-ethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNMYSCABMYNGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181125 | |

| Record name | 1-Chloro-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2655-83-6 | |

| Record name | 1-Chloro-3-ethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2655-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-ethoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002655836 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-3-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-ethoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Section 1: Core Chemical Identity and Physicochemical Properties

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene (CAS No. 2655-83-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a valuable chemical intermediate in organic synthesis. Moving beyond a simple data sheet, this document synthesizes core physicochemical properties, practical synthetic and analytical methodologies, and contextual applications to offer field-proven insights for laboratory professionals.

This compound, also known by synonyms such as 3-Chlorophenetole and m-Chlorophenyl ethyl ether, is a disubstituted aromatic ether.[1][2][3] Its unique substitution pattern—a meta-directing chloro group and an ortho-, para-directing ethoxy group—makes it a versatile building block for introducing specific functionalities in complex molecule synthesis.

Identifiers and Molecular Structure

Physicochemical Data

The physical properties of this compound are essential for its handling, reaction setup, and purification. The data presented below has been aggregated from multiple sources for a comprehensive overview.

| Property | Value | Source(s) |

| Physical State | Liquid | [7] |

| Density | 1.103 - 1.12 g/cm³ at 25°C | [4][5] |

| Boiling Point | 204.7 - 207 °C at 760 mmHg86.5 °C at 12 mmHg | [4][5][8] |

| Flash Point | 83.7 °C - 198 °F (92.2 °C) | [2][4][5] |

| Refractive Index | n20/D 1.525 | [4][5] |

| Vapor Pressure | 0.371 mmHg at 25°C | [2][4] |

| LogP (Octanol/Water) | 2.74 - 3.3 | [1][2][4] |

| Hydrogen Bond Acceptors | 1 | [1][2] |

| Hydrogen Bond Donors | 0 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Section 2: Synthesis and Purification Protocols

The commercial availability of this compound is widespread, but an understanding of its synthesis is crucial for researchers who may need to produce derivatives or understand impurity profiles.[2]

Recommended Synthetic Protocol: Williamson Ether Synthesis

The most direct and common laboratory-scale synthesis is the Williamson ether synthesis, which involves the alkylation of a phenoxide. This method is reliable and generally high-yielding. The primary precursors are 3-Chlorophenol and an ethylating agent.[4]

Workflow:

-

Deprotonation: 3-Chlorophenol is deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar aprotic solvent (e.g., acetone, DMF) to form the corresponding sodium or potassium 3-chlorophenoxide.

-

Alkylation: The phenoxide is then treated with an ethylating agent, such as ethyl iodide or diethyl sulfate, to undergo an Sₙ2 reaction.[4]

-

Workup & Isolation: The reaction mixture is typically quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Williamson Ether Synthesis Workflow.

Analytical & Preparative Purification: HPLC

For high-purity applications, such as in pharmacokinetics or impurity isolation, High-Performance Liquid Chromatography (HPLC) is an effective method. A scalable reverse-phase (RP) HPLC method has been demonstrated for this compound.[9]

Methodology:

-

Column: Newcrom R1 HPLC column or equivalent C18 column.[9]

-

Mobile Phase: A simple isocratic mobile phase of acetonitrile (MeCN) and water with a phosphoric acid modifier is effective.[9] For Mass Spectrometry (MS) compatibility, phosphoric acid should be substituted with formic acid.[9]

-

Detection: UV detection at a suitable wavelength for the aromatic system (e.g., 254 nm).

-

Scalability: This method is suitable for scaling up to preparative separation to isolate impurities or produce highly pure material for sensitive applications.[9]

Section 3: Spectroscopic Characterization

Correctly interpreting spectroscopic data is the cornerstone of chemical verification. The following outlines the expected spectral features for this compound, based on its structure and available data from spectral databases.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is highly predictable.

-

Ethoxy Group: A triplet integrating to 3H (for the -CH₃) around 1.4 ppm and a quartet integrating to 2H (for the -OCH₂-) around 4.0 ppm. The coupling constant (J) between them should be approximately 7 Hz.

-

Aromatic Region: Four protons in the aromatic region (approx. 6.8-7.3 ppm) will exhibit a complex splitting pattern due to meta and ortho coupling. The proton between the two electron-withdrawing/donating groups will likely be the most distinct.

-

-

¹³C NMR: Due to the lack of symmetry, eight distinct signals are expected.

-

Aliphatic Carbons: Two signals in the aliphatic region: ~15 ppm (-CH₃) and ~63 ppm (-OCH₂-).

-

Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm). The carbon attached to the oxygen (C-O) will be the most downfield (~159 ppm), and the carbon attached to the chlorine (C-Cl) will be around ~135 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups.

-

~2850-3000 cm⁻¹: C-H stretching from the ethoxy group and aromatic ring.

-

~1580-1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretching vibrations characteristic of the benzene ring.

-

~1250 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching of the aryl ether.

-

~1050 cm⁻¹: C-O-C symmetric stretching.

-

~700-800 cm⁻¹: C-Cl stretching and C-H out-of-plane bending, indicative of the 1,3-disubstitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum will show a molecular ion peak at m/z = 156.[1]

-

Isotopic Pattern: A crucial feature will be the M+2 peak at m/z = 158, with an intensity approximately one-third of the M⁺ peak.[1] This is the characteristic isotopic signature of a molecule containing one chlorine atom (³⁵Cl vs ³⁷Cl).

-

Fragmentation: Common fragmentation patterns would include the loss of an ethyl group (-29) or an ethoxy group (-45).

Section 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, it is a key intermediate whose structural motifs are highly relevant in medicinal chemistry. The strategic placement of chloro and alkoxy groups on an aromatic scaffold is a cornerstone of modern drug design.

Role as a Synthetic Intermediate

The compound serves as a scaffold for further functionalization. The chlorine and ethoxy groups direct subsequent electrophilic aromatic substitutions, and the chlorine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds.

Sources

- 1. This compound | C8H9ClO | CID 75866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 4. This compound | CAS#:2655-83-6 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound [stenutz.eu]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. echemi.com [echemi.com]

- 9. This compound | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-3-ethoxybenzene

Introduction

1-Chloro-3-ethoxybenzene, also known as m-chlorophenetole, is a halogenated aromatic ether. Its unique substitution pattern—a chloro group and an ethoxy group at the meta positions of a benzene ring—imparts a specific set of physicochemical characteristics that make it a valuable intermediate in organic synthesis. For professionals in drug development and chemical research, a thorough understanding of these properties is not merely academic; it is fundamental to the rational design of synthetic routes, the assurance of purity, and the safe handling of the compound. This guide provides a detailed examination of the core physicochemical properties of this compound, supported by established data and practical experimental protocols.

Chemical Identity and Structure

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The fundamental identifiers for this compound are crucial for database searches and regulatory compliance.

The structure consists of a benzene ring substituted with a chlorine atom and an ethoxy group (-OCH₂CH₃) in a 1,3- (or meta) arrangement. This arrangement prevents the formation of strong intramolecular hydrogen bonds but influences the molecule's dipole moment and electronic distribution.

Core Physicochemical Properties

A quantitative understanding of a compound's physical properties is essential for its application in a laboratory or industrial setting. The following table summarizes the key physicochemical data for this compound, compiled from authoritative chemical databases.

| Property | Value | Source(s) |

| Physical State | Liquid, Yellow to colorless oil | [7] |

| Boiling Point | 204.7 – 207 °C at 760 mmHg | [2][6][8] |

| 86.5 °C at 12 mmHg | [9] | |

| Density | 1.103 - 1.171 g/cm³ at 25°C | [2][5][6][9] |

| Refractive Index (n²⁰/D) | 1.525 | [2][6][8][9] |

| Flash Point | 83.7 °C (198 °F) | [2][8][9] |

| Vapor Pressure | 0.371 mmHg at 25°C | [2][6][8] |

| Water Solubility | Insoluble (Predicted) | |

| LogP (Octanol/Water Partition) | 2.74 - 3.3 | [2][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

| Rotatable Bond Count | 2 | [1][2] |

Insight from the Data: The high boiling point is typical for a substituted benzene of this molecular weight. The density being greater than water means it will form the lower layer in an immiscible mixture. Its high LogP value indicates significant lipophilicity, predicting poor solubility in water but good solubility in nonpolar organic solvents like ethers, benzene, and chloroform. The absence of hydrogen bond donors and the presence of a single acceptor (the ether oxygen) govern its interaction with protic solvents and its chromatographic behavior.

Spectroscopic Profile

Spectroscopic data provides an empirical "fingerprint" for the molecule, which is indispensable for identity confirmation and quality control.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic molecular ion (M⁺) peak at m/z 156.[1] A key feature will be the M+2 peak at m/z 158, with an intensity approximately one-third of the M⁺ peak, which is the classic isotopic signature of a molecule containing one chlorine atom.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorptions for the C-O-C ether linkage (around 1250-1050 cm⁻¹), aromatic C=C stretching (around 1600-1450 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and the C-Cl stretch (around 800-600 cm⁻¹).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR is expected to show a triplet for the methyl protons (-CH₃) around 1.4 ppm, a quartet for the methylene protons (-CH₂-) around 4.0 ppm, and a complex multiplet pattern for the four aromatic protons in the region of 6.8-7.3 ppm.

-

¹³C NMR: The carbon NMR will show distinct signals for the two aliphatic carbons of the ethoxy group and six signals for the aromatic carbons, with the carbon attached to the oxygen being the most downfield and the carbon attached to the chlorine also showing a characteristic shift.

-

Experimental Protocols for Property Verification

To ensure the identity and purity of a supplied batch of this compound, the following self-validating experimental workflows are recommended.

Protocol 1: Boiling Point and Refractive Index Determination

Causality: Boiling point and refractive index are fundamental physical constants sensitive to impurities. A sharp boiling point range and a refractive index matching the literature value provide strong evidence of sample purity.

Methodology:

-

Boiling Point:

-

Set up a simple distillation apparatus using a microscale kit.

-

Place 2-3 mL of the sample in the distillation flask with a boiling chip.

-

Insert a calibrated thermometer so that the top of the bulb is level with the side arm of the distillation head.

-

Heat the flask gently and record the temperature at which the first drop of distillate condenses and the temperature when the last drop is distilled. A pure compound should have a boiling range of 1-2 °C.

-

-

Refractive Index:

-

Calibrate an Abbe refractometer using a standard of known refractive index (e.g., distilled water).

-

Ensure the prism temperature is controlled to 20°C.

-

Apply 1-2 drops of this compound to the lower prism.

-

Close the prisms and adjust the instrument to bring the dividing line into sharp focus on the crosshairs.

-

Read the refractive index from the scale. Compare the value to the literature value of ~1.525.[2][6][8][9]

-

Protocol 2: Spectroscopic Identity Confirmation Workflow

Causality: This workflow provides an unambiguous structural confirmation. By using orthogonal techniques (MS for mass, NMR for connectivity), the identity is cross-validated, forming a self-validating system.

Caption: Workflow for Spectroscopic Identity Confirmation.

Reactivity, Stability, and Applications

-

Stability: this compound is stable under normal laboratory conditions.[10] However, like many ethers, it is classified as a potential peroxide-forming chemical upon prolonged exposure to air and light.[1][8] It is crucial to store it in a tightly sealed, dry container.[7][10]

-

Reactivity: The benzene ring can undergo further electrophilic aromatic substitution. The ethoxy group is an activating, ortho-, para-director, while the chloro group is a deactivating, ortho-, para-director. The ultimate position of substitution will depend on the reaction conditions and the nature of the electrophile. The C-Cl bond can participate in nucleophilic aromatic substitution under harsh conditions or in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a versatile building block.

-

Applications: As a substituted aromatic compound, this compound serves as an intermediate in the synthesis of more complex molecules. Its bifunctionality (ether and halide) allows for sequential, regioselective modifications, which is a highly desirable feature in the synthesis of pharmaceutical agents and agrochemicals where precise molecular architecture is key.[11]

Safety and Handling

All laboratory work should be conducted with an awareness of potential hazards.

-

Handling: Use in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10] Avoid contact with skin and eyes.[10]

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials.[10] Keep containers tightly closed.[7][10] As a potential peroxide former, it should be dated upon opening and tested for peroxides if stored for extended periods.

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that are critical to its use in scientific research and development. Its lipophilicity, thermal stability, and specific spectroscopic signature make its characterization straightforward. The presence of two distinct functional groups on the aromatic ring provides multiple handles for synthetic modification, cementing its role as a valuable intermediate. Adherence to the outlined experimental and safety protocols will ensure its effective and safe utilization in the laboratory.

References

-

Stenutz, R. This compound. [Online] Available at: [Link]

-

LookChem. This compound. [Online] Available at: [Link]

-

ChemBK. This compound. [Online] Available at: [Link]

-

PubChem. This compound | C8H9ClO | CID 75866. [Online] Available at: [Link]

-

Hoffman Fine Chemicals. CAS 2655-83-6 | this compound. [Online] Available at: [Link]

-

Chemsrc. This compound | CAS#:2655-83-6. [Online] Available at: [Link]

-

Cheméo. Chemical Properties of m-Tolyl isothiocyanate (CAS 621-30-7). [Online] Available at: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). [Online] Available at: [Link]

-

PubChem. m-Tolylisothiocyanate | C8H7NS | CID 69304. [Online] Available at: [Link]

-

Oakwood Chemical. 3-Tolyl isothiocyanate. [Online] Available at: [Link]

-

SIELC Technologies. m-Tolyl isothiocyanate. [Online] Available at: [Link]

-

NIST. Benzene, 1-chloro-3-ethoxy-. [Online] Available at: [Link]

-

PubChemLite. This compound (C8H9ClO). [Online] Available at: [Link]

-

IWK Health Centre. 2655-83-6 | this compound. [Online] Available at: [Link]

-

PubChem. 1-Chloro-3-ethylbenzene | C8H9Cl | CID 136426. [Online] Available at: [Link]

Sources

- 1. This compound | C8H9ClO | CID 75866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 5. This compound [stenutz.eu]

- 6. This compound | CAS#:2655-83-6 | Chemsrc [chemsrc.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. echemi.com [echemi.com]

- 9. chembk.com [chembk.com]

- 10. echemi.com [echemi.com]

- 11. CAS 915924-31-1: 1-(2-chloroethoxy)-3-ethoxy-benzene [cymitquimica.com]

1-Chloro-3-ethoxybenzene molecular structure and weight

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene: Structure, Properties, and Synthesis

Introduction

This compound is a halogenated aromatic ether, a class of organic compounds that serve as versatile building blocks in synthetic chemistry. Its structure, featuring a benzene ring substituted with both a chloro and an ethoxy group at the meta position, provides two distinct points for chemical modification. This disubstituted pattern makes it a valuable intermediate in the synthesis of more complex molecules, particularly within the realms of agrochemicals, materials science, and pharmaceutical drug discovery. For researchers and drug development professionals, understanding the fundamental properties and synthetic accessibility of such intermediates is paramount for the rational design of novel chemical entities.

This guide provides a comprehensive technical overview of this compound, focusing on its core molecular attributes, spectroscopic signature, a reliable synthetic protocol, and its potential applications as a precursor in research and development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of an ethoxy group (-OCH₂CH₃) and a chlorine atom (-Cl) attached to a benzene ring at positions 1 and 3, respectively. This arrangement makes the molecule relatively nonpolar, conferring solubility in common organic solvents. The presence of the ether linkage and the halogen atom introduces specific reactivity and spectroscopic characteristics.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | m-Chlorophenyl ethyl ether, 3-Chlorophenetole | [1][2][3] |

| CAS Number | 2655-83-6 | [1][2][4] |

| Molecular Formula | C₈H₉ClO | [1][2][5] |

| Molecular Weight | 156.61 g/mol | [1][2][4] |

| Physical State | Liquid | [4] |

| Density | 1.103 g/cm³ | [3] |

| Boiling Point | 204.7 - 207 °C at 760 mmHg | [3][6] |

| Flash Point | 83.7 °C | [3][6] |

| Refractive Index | n20/D 1.525 (lit.) | [3][4] |

| InChIKey | HNMYSCABMYNGTP-UHFFFAOYSA-N | [1][7] |

Spectroscopic Characterization: An Interpretive Approach

A robust understanding of a molecule's spectroscopic profile is essential for reaction monitoring and structural confirmation. The following sections detail the expected spectral features for this compound, providing a predictive framework for its identification.

Mass Spectrometry (MS)

In electron ionization mass spectrometry, the molecular ion peak (M⁺) is expected at m/z 156. A highly characteristic feature will be the presence of an isotopic peak at M+2 (m/z 158) with an intensity of approximately one-third that of the M⁺ peak. This pattern is definitive for the presence of a single chlorine atom, owing to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will exhibit distinct signals corresponding to the ethoxy group and the aromatic protons.

-

Ethoxy Group: A triplet integrating to 3H will appear upfield (approx. δ 1.4 ppm), corresponding to the methyl (-CH₃) protons, which are split by the adjacent methylene protons. A quartet integrating to 2H will be observed further downfield (approx. δ 4.0 ppm) for the methylene (-CH₂-) protons, split by the methyl protons.

-

Aromatic Protons: Four protons will be present in the aromatic region (approx. δ 6.7-7.2 ppm). Due to the meta-substitution pattern, they will exhibit a complex splitting pattern. A singlet-like signal might be observed for the proton between the two substituents (at C2), with more complex multiplets for the other three aromatic protons.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

-

Aliphatic Carbons: Two signals in the upfield region for the ethoxy group: ~δ 15 ppm (CH₃) and ~δ 63 ppm (CH₂).

-

Aromatic Carbons: Six signals in the downfield region (~δ 110-160 ppm). The carbon atom attached to the oxygen (C3) will be the most downfield, while the carbon attached to the chlorine (C1) will also be significantly shifted.

-

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.

-

C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group will be just below 3000 cm⁻¹.

-

C-O-C Stretching: A strong, characteristic asymmetric stretch for the aryl-alkyl ether linkage is expected in the 1200-1275 cm⁻¹ region. A symmetric stretch will appear near 1000-1075 cm⁻¹.

-

Aromatic C=C Stretching: Overtone and combination bands will appear in the 1600-2000 cm⁻¹ region, and fundamental C=C stretching bands will be present in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretching: A moderate to strong absorption corresponding to the C-Cl stretch is expected in the 600-800 cm⁻¹ region.

Synthetic Protocol: Williamson Ether Synthesis

The synthesis of this compound is reliably achieved via the Williamson ether synthesis. This classic SN2 reaction provides a high yield and is a trustworthy method for preparing ethers from an alkoxide and a primary alkyl halide. The protocol below outlines a self-validating system for its synthesis, purification, and characterization.

Causality Behind Experimental Choices

-

Reactants: 3-Chlorophenol is used as the nucleophile precursor. Its phenolic proton is acidic and easily removed by a base. Ethyl iodide is an excellent electrophile, as iodide is a superb leaving group, facilitating the SN2 reaction.

-

Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenol to form the highly nucleophilic phenoxide ion. It is also inexpensive and easy to handle.

-

Solvent: Acetone is a polar aprotic solvent. It effectively dissolves the reactants but does not participate in hydrogen bonding, which would solvate and stabilize the nucleophile, thus hindering the reaction. A polar aprotic environment maximizes the rate of the SN2 reaction.

Detailed Step-by-Step Methodology

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (12.85 g, 0.1 mol) and acetone (100 mL).

-

Addition of Base: While stirring, add anhydrous potassium carbonate (20.7 g, 0.15 mol). The mixture will become a suspension.

-

Addition of Alkylating Agent: Add ethyl iodide (23.4 g, 0.15 mol) to the suspension.

-

Reaction: Heat the mixture to reflux (approximately 56 °C) and maintain reflux with vigorous stirring for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the acetone using a rotary evaporator.

-

Workup - Extraction: To the resulting residue, add 100 mL of water. The product will be insoluble. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Workup - Washing: Combine the organic layers and wash with 5% sodium hydroxide solution (2 x 50 mL) to remove any unreacted 3-chlorophenol. Then, wash with brine (1 x 50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification: Remove the diethyl ether by rotary evaporation. The crude product can be purified by vacuum distillation to yield pure this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Williamson ether synthesis for this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

While this compound is not an end-product pharmaceutical, its utility lies in its role as a key intermediate. The presence of chlorine in pharmaceuticals is widespread, often used to modulate a compound's lipophilicity, metabolic stability, and binding affinity.[8] The structure of this compound offers several strategic advantages for drug development professionals:

-

Scaffold for Further Functionalization: The aromatic ring can undergo further electrophilic substitution reactions (e.g., nitration, acylation), with the directing effects of the chloro (ortho-, para-directing but deactivating) and ethoxy (ortho-, para-directing and activating) groups leading to specific isomers.

-

Cross-Coupling Reactions: The C-Cl bond is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern medicinal chemistry for building molecular complexity.

-

Ether Cleavage: The ethoxy group can be cleaved under specific conditions to reveal a phenolic hydroxyl group, providing another site for modification or for acting as a hydrogen bond donor in a target protein.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

General Precautions: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Peroxide Formation: This compound is classified as a potential peroxide-former.[2][6] It should be stored away from light and heat, and containers should be dated upon opening. It is advisable to test for the presence of peroxides before heating or distillation, especially if the material has been stored for an extended period.

-

First Aid: In case of skin contact, wash immediately with soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9] Always consult the Safety Data Sheet (SDS) before use.

Conclusion

This compound is a synthetically accessible and versatile chemical intermediate. Its well-defined molecular structure and physicochemical properties, combined with a predictable spectroscopic signature, make it a reliable building block for advanced chemical synthesis. The robust Williamson ether synthesis provides a straightforward route to its production, enabling its use in further research. For scientists in drug discovery and materials science, this compound represents a valuable scaffold, offering multiple avenues for structural elaboration to create novel and complex molecular architectures.

References

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Hoffman Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (n.d.). This compound. Retrieved from [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1-chloro-3-ethoxy- (CAS 2655-83-6). Retrieved from [Link]

-

J. F. S. Carvalho, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

Sources

- 1. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 2. This compound | C8H9ClO | CID 75866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:2655-83-6 | Chemsrc [chemsrc.com]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. This compound | SIELC Technologies [sielc.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Chloro-3-ethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-chloro-3-ethoxybenzene. As a vital tool in structural elucidation, a thorough understanding of the NMR spectra of this compound is crucial for its identification, characterization, and application in various research and development endeavors. This document, authored from the perspective of a Senior Application Scientist, aims to deliver not only the spectral data but also the underlying principles and experimental considerations that inform its interpretation.

Introduction: The Power of NMR in Molecular Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a substituted aromatic compound like this compound, ¹H and ¹³C NMR are indispensable for confirming its identity and purity. The chemical shifts (δ), spin-spin coupling patterns (J), and signal integrations observed in the spectra serve as a unique fingerprint of the molecule, allowing for unambiguous structural assignment.

Analysis of the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound presents distinct signals corresponding to the aromatic protons and the protons of the ethoxy group. The interpretation of these signals is based on the electronic effects of the chloro and ethoxy substituents on the benzene ring.

The aromatic region of the spectrum (typically δ 6.5-8.0 ppm) is of particular interest. The chloro group is an ortho-, para-directing deactivator, while the ethoxy group is an ortho-, para-directing activator. Their meta-relationship to each other in this compound results in a complex but interpretable splitting pattern for the four aromatic protons.

The ethoxy group protons give rise to two signals: a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The characteristic upfield chemical shifts and the n+1 splitting rule make these signals readily assignable.

Analysis of the ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, we expect to see signals for the six aromatic carbons and the two carbons of the ethoxy group.

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating nature of the ethoxy group. Carbons directly attached to these substituents will show the most significant shifts. The carbon bearing the chlorine atom will be shifted downfield, while the carbon attached to the oxygen of the ethoxy group will be even further downfield. The remaining aromatic carbon signals will be distributed in the aromatic region (typically δ 110-160 ppm).

The two carbons of the ethoxy group are found in the aliphatic region of the spectrum. The methylene carbon (-CH₂-), being directly attached to the electronegative oxygen atom, will appear at a lower field compared to the terminal methyl carbon (-CH₃).

Summary of ¹H and ¹³C NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR spectral data for this compound. This data is essential for the verification and characterization of the compound.

| ¹H NMR Data | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results | Data not available in search results |

| ¹³C NMR Data | ||||

| Chemical Shift (δ) ppm | ||||

| Data not available in search results |

Note: Specific peak assignments and coupling constants were not available in the initial search results. The analysis is based on established principles of NMR spectroscopy.

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality NMR spectra is paramount for accurate structural analysis. The following is a detailed, step-by-step methodology for the preparation of a sample of this compound and the acquisition of its ¹H and ¹³C NMR spectra.

1. Sample Preparation:

-

Materials:

-

This compound (5-20 mg)

-

Deuterated chloroform (CDCl₃) (0.6-0.7 mL)

-

NMR tube (5 mm diameter)

-

Pasteur pipette and bulb

-

Small cotton or glass wool plug

-

-

Procedure:

-

Weigh approximately 5-10 mg of this compound for ¹H NMR (15-20 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Place a small plug of cotton or glass wool into a Pasteur pipette.

-

Filter the solution through the plugged pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

General Parameters:

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Lock: Deuterium lock on CDCl₃.

-

Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8-16 (adjust as needed for desired signal-to-noise).

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 128-1024 (or more, depending on sample concentration).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H NMR; δ 77.16 ppm for ¹³C NMR).

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks in both spectra and determine their chemical shifts, multiplicities, and coupling constants.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments that are differentiated in the NMR spectra.

Caption: Molecular structure of this compound with atom numbering.

References

-

Spectral Database for Organic Compounds (SDBS), National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

PubChem Compound Summary for CID 75866, this compound. National Center for Biotechnology Information. [Link]

-

NIST Chemistry WebBook, SRD 69, Benzene, 1-chloro-3-ethoxy-. National Institute of Standards and Technology. [Link]

Mass spectrometry analysis of m-Chlorophenyl ethyl ether

An In-Depth Technical Guide to the Mass Spectrometry Analysis of m-Chlorophenyl Ethyl Ether

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric analysis of m-Chlorophenyl ethyl ether (3-Chlorophenetole), a compound relevant in environmental analysis and as an intermediate in chemical synthesis. As drug development and environmental monitoring demand increasingly sensitive and specific analytical methods, a deep understanding of the behavior of halogenated aromatic compounds in mass spectrometry is paramount. This document, intended for researchers, scientists, and drug development professionals, moves beyond procedural outlines to explore the causal factors influencing analytical choices and data interpretation. We will detail the foundational principles of electron ionization mass spectrometry as applied to this analyte, elucidate its characteristic fragmentation pathways, provide a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol, and discuss the interpretation of the resulting mass spectrum.

Introduction: The Analytical Imperative

m-Chlorophenyl ethyl ether (C₈H₉ClO) belongs to the class of haloethers, which are structurally related to more widely studied environmental contaminants like chlorophenols and haloanisoles.[1][2] The unequivocal identification and quantification of such molecules are critical, as halogenation can significantly impact a compound's toxicity, environmental persistence, and metabolic fate. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers unparalleled specificity and sensitivity for this task.[3] This guide serves as a field-proven playbook, grounding every recommendation in the fundamental principles of gas-phase ion chemistry to empower the analyst with not just a method, but a thorough understanding of the analytical process.

Core Principles: Electron Ionization of an Aryl Ether

For a volatile, thermally stable molecule like m-Chlorophenyl ethyl ether, Electron Ionization (EI) is the ionization technique of choice.[4] The process involves bombarding the gaseous analyte with high-energy electrons (typically 70 eV). This interaction is energetic enough to dislodge an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M⁺•).

The choice of 70 eV is not arbitrary; it is a standard that ensures sufficient excess energy is imparted to the molecular ion to induce extensive and reproducible fragmentation.[4] This fragmentation is the key to structural elucidation, as the patterns are characteristic of the molecule's functional groups and overall structure. The resulting mass spectrum is a veritable fingerprint, allowing for confident identification through spectral library matching and de novo interpretation.

The ionization process preferentially removes an electron from a region of high electron density. In m-Chlorophenyl ethyl ether, this is most likely one of the lone pair electrons on the ether oxygen or from the π-system of the aromatic ring.[4]

The Fragmentation Roadmap: Decoding the Mass Spectrum

The molecular ion of m-Chlorophenyl ethyl ether is energetically unstable and rapidly undergoes a series of fragmentation and rearrangement reactions to yield a collection of more stable fragment ions.[5] The analysis of these fragments provides a definitive structural signature.

Molecular Ion and Isotopic Signature

The molecular weight of m-Chlorophenyl ethyl ether (C₈H₉ClO) is 156.61 g/mol .[6] The mass spectrum will exhibit a molecular ion peak at an m/z of 156. A crucial diagnostic feature is the presence of a prominent M+2 peak at m/z 158. This peak arises from the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The expected intensity ratio of the M to M+2 peak is approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the ion.[7]

Primary Fragmentation Pathways

The fragmentation of m-Chlorophenyl ethyl ether is dictated by the lability of bonds within the molecular ion. The primary pathways are α-cleavage at the ether linkage and cleavage of the aryl-oxygen bond.

-

Loss of an Ethyl Radical (•CH₂CH₃): This is a classic α-cleavage pathway for ethers.[8][9] The bond between the ether oxygen and the ethyl group breaks, leading to the loss of a neutral ethyl radical (mass 29). This results in a highly stable chlorophenoxy cation. The presence of a strong peak at m/z 127/129 is a primary indicator of this fragmentation.

-

Loss of Ethylene (C₂H₄) via Rearrangement: A common rearrangement for aryl ethyl ethers involves the transfer of a hydrogen atom from the ethyl group to the aromatic ring or oxygen, followed by the elimination of a neutral ethylene molecule (mass 28).[8] This pathway leads to the formation of the m-chlorophenol radical cation at m/z 128/130 .

-

Loss of a Chloro Radical (•Cl): Cleavage of the strong carbon-chlorine bond can occur, resulting in the loss of a chlorine radical (mass 35). This would produce an ion at m/z 121 .

-

Formation of the Chlorophenyl Cation: Cleavage of the C-O bond can lead to the formation of a chlorophenyl cation at m/z 111/113 and the loss of a neutral ethoxy radical.

The logical flow of these fragmentation events can be visualized.

Caption: Primary EI fragmentation pathways for m-Chlorophenyl ethyl ether.

Summary of Key Fragment Ions

The expected quantitative data for the primary fragment ions is summarized below.

| m/z (mass/charge ratio) | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 156/158 | [C₈H₉ClO]⁺• | Molecular Ion (M⁺•) |

| 128/130 | [C₆H₅ClO]⁺• | Loss of neutral ethylene (C₂H₄) via rearrangement |

| 127/129 | [C₆H₄ClO]⁺ | Loss of ethyl radical (•C₂H₅) via α-cleavage |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of C-O bond, loss of ethoxy radical (•OC₂H₅) |

| 121 | [C₈H₉O]⁺ | Loss of chloro radical (•Cl) |

| 99 | [C₅H₄O]⁺ | Loss of HCl from the m/z 127 fragment |

| 75 | [C₆H₃]⁺ | Loss of CO from the m/z 111 fragment |

Experimental Protocol: GC-MS Analysis

The following protocol details a robust method for the analysis of m-Chlorophenyl ethyl ether using a standard Gas Chromatography-Mass Spectrometry system. This protocol is designed as a self-validating system, incorporating quality control checks to ensure data integrity.

Workflow Overview

Caption: General experimental workflow for GC-MS analysis.

Materials and Reagents

-

m-Chlorophenyl ethyl ether standard (≥98% purity)

-

Ethyl acetate (HPLC or GC grade)

-

Helium (99.999% purity)

-

2 mL autosampler vials with septa caps

Step-by-Step Methodology

-

Standard and Sample Preparation:

-

Prepare a 1 mg/mL stock solution of m-Chlorophenyl ethyl ether in ethyl acetate.

-

From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

-

Dilute unknown samples with ethyl acetate to fall within the expected calibration range.

-

-

Instrumentation: GC-MS Parameters:

-

The rationale for these parameters is based on established methods for analyzing semi-volatile aromatic compounds.[1][3] A non-polar column like a DB-5ms is chosen for its excellent separation of such analytes. The temperature program is designed to ensure sharp peaks and adequate separation from any matrix components.

-

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Volume | 1 µL | Standard volume for good sensitivity without overloading. |

| Inlet Temperature | 250 °C | Ensures rapid volatilization of the analyte. |

| Injection Mode | Splitless | Maximizes analyte transfer to the column for trace analysis. |

| Carrier Gas | Helium | Inert carrier gas providing good chromatographic efficiency. |

| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions and carrier gas. |

| GC Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5ms or equivalent) | Industry-standard column for robust separation of a wide range of analytes. |

| Oven Program | Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Provides good separation and elution of the analyte in a reasonable timeframe. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching.[4] |

| Ion Source Temp. | 230 °C | Standard temperature to minimize analyte degradation. |

| Electron Energy | 70 eV | Standard energy for generating comparable library spectra. |

| Mass Range | m/z 40 - 350 | Covers the molecular ion and all expected fragments. |

| Scan Rate | 2 scans/sec | Sufficient data points across the chromatographic peak. |

| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte between GC and MS. |

-

Data Acquisition and Processing:

-

Create a sequence table including calibration standards, QCs, blanks, and unknown samples.

-

Run the sequence.

-

After acquisition, process the data using the instrument's software.

-

Identify the chromatographic peak for m-Chlorophenyl ethyl ether based on its retention time from the standard injections.

-

Extract the mass spectrum from the apex of the peak.

-

Compare the acquired spectrum against the NIST Mass Spectral Library for confirmation. The spectrum should show a high match factor.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Quantify the amount of m-Chlorophenyl ethyl ether in the unknown samples using the calibration curve.

-

Conclusion: From Data to Decision

The mass spectrometric analysis of m-Chlorophenyl ethyl ether is a clear-cut process when grounded in the principles of ion chemistry and fragmentation. By leveraging the reproducible fingerprint generated by 70 eV electron ionization, analysts can achieve confident identification. The characteristic isotopic signature of chlorine provides an immediate and unmistakable validation point. The GC-MS protocol outlined herein offers a robust and reliable starting point for method development and routine analysis. This comprehensive understanding empowers researchers not merely to generate data, but to interpret it with authority, ensuring the integrity of results in critical applications from pharmaceutical development to environmental safety.

References

- Thermo Fisher Scientific. (n.d.). Trace analysis of chlorophenolics using triple quadrupole GC-MS. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4unFH2iggRXENSoTTTzF9E9GZpJv7eOyvxpvGBpbFNDcqjD3KxYHDcB40Ttr4dZLxDhzdEsuoE7cmAzroqIgTZySpcrJRecU3BecR5MhGiT487pQ7n6INpCHfdmzzNnov09JEdRLNZUjqG1iX8yGVR7XPn4VJlFNTwzKMtmOnxNkYdUsDcLqISDL0XOdTirq3SCLatYudwPpLA6ziEV7LFIFJvREY6Cem4gYHPnuJfNVPLo=]

- Turnes, I., Rodríguez, I., García, C. M., & Cela, R. (1996). Determination of chlorophenols in drinking water with high resolution gas chromatography-tandem mass spectrometry. Journal of Chromatography A, 743(2), 283–292. [https://doi.org/10.1016/0021-9673(96)00301-9]

- Guo, L., & Lee, H. K. (2005). Analysis of Pentachlorophenol and Other Chlorinated Phenols in Biological Samples by Gas Chromatography or Liquid Chromatography-Mass Spectrometry. In Springer Nature Experiments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIkP6KgMvos6sOI9SjgQAbWYw51t3dvhMJ-k6hnQ9BY0B868uPCVL-lRAKKT8GR2TX2L6hljX6Csqo6DjqzXhjGLcpsUXRm8vFBbJAWdVF9HsGDMA1R-t5HWu1MzyvnvzvWHhbiNKMqwdjn5IYVXpw9ibi_mdxN7Y8K6NQFsDlCINI170=]

- Çabuk, H. (2014). Separation of Some Halogenated Phenols by GC-MS. Oriental Journal of Chemistry, 30(2), 857-861. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJxrp1Rm88RJeLLD4W6ANpuoPyHzW3AID7WWlXu2uqy02wV-nNXZWbNDBB9hwgX__9gGIqnJAJjS-ArdA26yiggwkQcT5Fb2ijXGTMe5sq8Q11EvSHEvlZ5RzFNhRO_ocd8VQ8-r9hb6eY0rRCjhYf-bUKfFbD7NUw_RyZ4Dc=]

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7933, 3-Chlorophenol. Retrieved from PubChem. [https://pubchem.ncbi.nlm.nih.gov/compound/3-Chlorophenol]

- Ferreira da Silva, F., et al. (2023). Electron ionization induced fragmentation pathways of trichloroanisole. Physical Chemistry Chemical Physics. [https://pubs.rsc.org/en/content/articlelanding/2023/cp/d3cp02498k]

- Kromidas, S. (2014). Electron Ionization for GC–MS. LCGC International. [https://www.chromatographyonline.

- LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- NIST. (n.d.). Benzene, 1-chloro-3-ethoxy-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C2655836&Mask=200]

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from Scribd. [https://www.scribd.com/document/24855214/3-3-MS]

- Pizarro, C., et al. (2023). Uncorking Haloanisoles in Wine. MDPI. [https://www.mdpi.com/2304-8158/12/6/1201]

- Clark, J. (2015). Fragmentation Patterns in Mass Spectra. Retrieved from Chemguide. [https://www.chemguide.co.

- BenchChem. (2025). Mass Spectrometry of Ethyl 4-(2-chlorophenyl)-3-oxobutanoate: An In-depth Technical Guide. Retrieved from BenchChem. [https://www.benchchem.

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. mdpi.com [mdpi.com]

- 3. asianpubs.org [asianpubs.org]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. scribd.com [scribd.com]

- 9. studylib.net [studylib.net]

A Comprehensive Vibrational Analysis of 1-Chloro-3-ethoxybenzene using FTIR and Raman Spectroscopy

Abstract

This technical guide provides an in-depth analysis of 1-Chloro-3-ethoxybenzene using Fourier Transform Infrared (FTIR) and Raman spectroscopy. As complementary vibrational spectroscopy techniques, FTIR and Raman provide a detailed molecular fingerprint, enabling the elucidation of structural features and the assignment of fundamental vibrational modes. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who utilize these techniques for molecular characterization. We will explore the theoretical underpinnings of each technique, present detailed experimental protocols, and conduct a thorough analysis of the resulting spectra, grounded in established spectroscopic principles and supported by authoritative references.

Introduction: The Molecule and the Method

This compound (C₈H₉ClO) is a disubstituted benzene derivative with a molecular weight of approximately 156.61 g/mol .[1][2][3] Its structure, featuring a chlorine atom and an ethoxy group at the meta positions of the benzene ring, gives it specific chemical properties relevant in various synthetic pathways. The unequivocal identification and structural confirmation of such molecules are paramount in research and quality control.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, offers a powerful, non-destructive approach to molecular analysis.[4][5] These methods probe the vibrational states of molecules, which are intrinsically linked to their geometric structure, bond strengths, and atomic masses. While FTIR spectroscopy measures the absorption of infrared light due to molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from vibrations that cause a change in the molecule's polarizability.[6] By employing both techniques, we can obtain a more complete vibrational profile, as some modes may be strong in one spectrum and weak or absent in the other.[5][6] This guide will demonstrate this synergy in the comprehensive characterization of this compound.

Theoretical Framework: Principles of Vibrational Spectroscopy

A robust analysis is built upon a solid theoretical foundation. Understanding the principles of FTIR and Raman spectroscopy is crucial for making informed experimental choices and accurately interpreting spectral data.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an absorption technique where infrared radiation is passed through a sample.[5] Molecules absorb radiation at specific frequencies that correspond to the energy required to excite their vibrational modes (e.g., stretching, bending, rocking). The key innovation of FTIR is the use of an interferometer, which allows all frequencies from the broadband IR source to reach the sample simultaneously. This results in a high signal-to-noise ratio and superior resolution compared to older dispersive instruments.[4] The resulting interferogram is then subjected to a Fourier transform to yield the familiar spectrum of absorbance or transmittance versus wavenumber (cm⁻¹). A vibration will be "IR active" only if it produces a change in the molecule's net dipole moment.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique.[6] A high-intensity monochromatic laser source irradiates the sample. While most of the light is scattered elastically (Rayleigh scattering) with no change in energy, a tiny fraction is scattered inelastically. This inelastic scattering, known as the Raman effect, involves the molecule gaining energy from or losing energy to the incident photons. This energy difference corresponds precisely to the energy of the molecule's vibrational modes. A vibration is "Raman active" if it causes a change in the polarizability of the molecule's electron cloud.[6] Symmetrical vibrations and bonds between homonuclear atoms (like C=C in the benzene ring) often produce strong Raman signals.[6]

The Power of Complementarity

For molecules with a center of symmetry, the rule of mutual exclusion states that vibrational modes cannot be both IR and Raman active.[6] this compound lacks a center of symmetry, meaning all its vibrational modes are, in principle, active in both techniques. However, their intensities will vary significantly. For instance, the polar C-O and C-Cl bonds are expected to show strong IR absorption, while the non-polar aromatic ring C=C bonds will likely yield intense Raman signals. This complementary nature is the core reason for using both methods for a comprehensive structural elucidation.

Molecular Structure and Symmetry Considerations

The structure of this compound is foundational to its vibrational spectrum. The molecule consists of a benzene ring substituted at positions 1 and 3 (meta-substitution) with a chlorine atom and an ethoxy group (-OCH₂CH₃).

Caption: Molecular structure of this compound.

Due to the meta-substitution with two different groups, the molecule belongs to the Cₛ point group, with the only symmetry element being the plane of the aromatic ring (assuming the ethoxy group lies in this plane, which is a simplification). This low symmetry means that all 48 fundamental vibrations are expected to be active in both IR and Raman spectra, reinforcing the need to analyze both to resolve and assign these modes.

Experimental Workflow and Protocols

A self-validating protocol is essential for trustworthy and reproducible results. The following sections detail the step-by-step methodologies for acquiring FTIR and Raman spectra of this compound.

Overall Experimental Design

The workflow is designed for efficiency and data integrity, moving from sample preparation to data acquisition and culminating in spectral analysis.

Caption: Experimental workflow for vibrational analysis.

Protocol: ATR-FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) accessory is chosen for its simplicity and minimal sample preparation, making it ideal for liquid samples.[4]

-

Instrument Preparation: Ensure the FTIR spectrometer (e.g., a Nicolet iS50) is powered on and has reached thermal equilibrium.

-

Background Collection:

-

Thoroughly clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

-

Acquire a background spectrum. This is critical as it measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.

-

-

Sample Measurement:

-

Place a single drop of this compound directly onto the center of the ATR crystal, ensuring it is fully covered.

-

Acquire the sample spectrum using the following parameters:

-

Spectral Range: 4000 – 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32 (to ensure a good signal-to-noise ratio)

-

-

-

Post-Measurement:

-

Clean the sample from the ATR crystal using the same solvent and procedure as in step 2. This ensures no cross-contamination for subsequent measurements.

-

Protocol: FT-Raman Spectroscopy

FT-Raman with a 1064 nm laser is selected to minimize the risk of fluorescence, which can be a problem with aromatic compounds when using shorter wavelength lasers.[7]

-

Instrument Preparation: Power on the FT-Raman spectrometer (e.g., a Bruker MultiRAM).

-

Sample Preparation:

-

Pipette approximately 0.5 mL of this compound into a standard glass vial or NMR tube.

-

Place the vial securely in the sample holder of the spectrometer.

-

-

Data Acquisition:

-

Acquire the Raman spectrum using representative parameters:

-

Excitation Wavelength: 1064 nm (Nd:YAG laser)

-

Laser Power: 150 mW (a balance between obtaining good signal and avoiding sample heating/degradation)

-

Spectral Range: 3500 – 100 cm⁻¹

-

Resolution: 4 cm⁻¹

-

-

-

Post-Measurement: Remove the sample vial. No cleaning of the instrument optics is typically required.

Spectral Interpretation and Discussion

The analysis of the spectra involves assigning the observed bands to specific molecular vibrations. This is done by dividing the spectrum into characteristic regions and comparing the observed frequencies to established literature values for similar functional groups and substitution patterns.[8][9][10]

FTIR Spectrum Analysis

The FTIR spectrum is dominated by absorptions from polar bonds.

-

C-H Stretching Region (3100-2850 cm⁻¹): Two distinct types of C-H stretching vibrations are expected. The bands appearing above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) are characteristic of the C-H bonds on the aromatic ring.[9] Below 3000 cm⁻¹, absorptions corresponding to the asymmetric and symmetric stretching of the CH₂ and CH₃ groups of the ethoxy substituent are observed.

-

Aromatic Ring Stretching (1600-1450 cm⁻¹): A series of sharp bands in this region are due to the C=C stretching vibrations within the benzene ring. For meta-disubstituted benzenes, characteristic bands are expected near 1600, 1580, and 1470 cm⁻¹.

-

Fingerprint Region (< 1400 cm⁻¹): This region contains a wealth of structural information.

-

C-O-C (Ether) Stretching: The strong band around 1250-1200 cm⁻¹ is assigned to the asymmetric C-O-C stretching of the aryl-alkyl ether linkage. The symmetric stretch typically appears as a strong band near 1050-1020 cm⁻¹.

-

C-H Bending: In-plane C-H bending vibrations of the aromatic ring appear between 1300-1000 cm⁻¹. The out-of-plane (OOP) C-H bending modes are highly diagnostic of the substitution pattern. For meta-substitution, strong absorptions are expected in the 810-750 cm⁻¹ range and a second band around 690 cm⁻¹.[8]

-

C-Cl Stretching: The C-Cl stretching vibration is expected to produce a strong absorption in the 800-600 cm⁻¹ range.[7][10]

-

Raman Spectrum Analysis

The Raman spectrum highlights the vibrations of non-polar, symmetric bonds.

-

Aromatic Ring Modes: The Raman spectrum will show a very strong, sharp band around 1000 cm⁻¹, which is characteristic of the symmetric ring "breathing" mode. The C=C stretching modes around 1600 cm⁻¹ will also be present and often intense.

-

C-H Stretching: Both aromatic (~3060 cm⁻¹) and aliphatic (~2900 cm⁻¹) C-H stretches will be visible, often with the aromatic stretch being sharper.

-

Substituent Vibrations: The C-Cl and C-O stretches will be present, but likely weaker than in the FTIR spectrum. The symmetric vibrations of the ethoxy group may be more pronounced. The low-frequency region (< 400 cm⁻¹) will contain information about skeletal deformations of the entire molecule.

Summary of Vibrational Assignments

The following table summarizes the key expected vibrational modes for this compound and their characteristic frequencies in both FTIR and Raman spectra.

| Frequency Range (cm⁻¹) | Proposed Vibrational Assignment | Expected FTIR Intensity | Expected Raman Intensity |

| 3100 - 3000 | Aromatic C-H Stretching | Medium | Medium-Strong |

| 2990 - 2850 | Aliphatic C-H Stretching (ethoxy) | Medium-Strong | Medium |

| 1600 - 1580 | Aromatic C=C Ring Stretching | Strong | Strong |

| 1480 - 1440 | Aromatic C=C Ring Stretching / CH₂ Scissoring | Medium | Medium |

| 1260 - 1220 | Asymmetric C-O-C Stretching | Very Strong | Weak-Medium |

| 1050 - 1020 | Symmetric C-O-C Stretching | Strong | Medium |

| ~1000 | Aromatic Ring Breathing (Trigonal) | Weak | Very Strong |

| 810 - 750 | Aromatic C-H Out-of-Plane Bending | Strong | Weak |

| ~690 | Aromatic Ring Bending (OOP) | Strong | Medium |

| 800 - 600 | C-Cl Stretching | Strong | Medium-Strong |

Conclusion

This guide has detailed the comprehensive analysis of this compound using the complementary techniques of FTIR and Raman spectroscopy. By leveraging the strengths of each method—FTIR for polar functional groups like the ether and C-Cl bonds, and Raman for the symmetric vibrations of the aromatic ring—a complete and unambiguous vibrational fingerprint of the molecule can be established. The provided protocols outline a robust workflow for acquiring high-quality, reproducible data. The detailed spectral analysis demonstrates how these techniques can be used to confirm molecular identity and elucidate specific structural features, such as the meta-substitution pattern on the benzene ring. This dual-spectroscopic approach represents a cornerstone of modern analytical chemistry, providing essential insights for researchers in chemical synthesis, drug development, and materials science.

References

- This compound. SIELC Technologies.

- Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.

- Benzene, 1-chloro-3-ethoxy-. NIST Chemistry WebBook.

- A Review of FTIR and Raman Spectroscopy Methods.

- This compound. Stenutz.

- This compound (C8H9ClO). PubChemLite.

- Spectroscopy of substituted benzene molecules.

- Raman and FTIR Spectroscopy. Thermo Fisher Scientific.

- Vibrational Spectroscopy of Halogen Substituted Benzene Deriv

- Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts.

- Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online.

- FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis? Lab Manager.

- Raman Spectroscopy | Instrumentation, Introduction & Principle. Mettler Toledo.

- IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene. Oriental Journal of Chemistry.

- Quantum Chemical Insights into the Electronic, Vibrational and Thermodynamic Properties of Chloro-Anisole Isomers. Al-Nahrain Journal of Science.

- Vibrational analysis of 4-chloro-3-nitrobenzonitrile by quantum chemical calcul

Sources

- 1. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 2. Benzene, 1-chloro-3-ethoxy- [webbook.nist.gov]

- 3. This compound [stenutz.eu]

- 4. contractlaboratory.com [contractlaboratory.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. mt.com [mt.com]

- 7. IR, Raman, First Hyperpolarizability and Computational Study of 1-chloroethyl Benzene – Material Science Research India [materialsciencejournal.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. anjs.edu.iq [anjs.edu.iq]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-Chloro-3-ethoxybenzene: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-chloro-3-ethoxybenzene, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, chemical reactivity, and its emerging role as a valuable building block in medicinal chemistry.

Compound Identification and Nomenclature

The compound with the chemical formula C₈H₉ClO is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1] This name precisely describes the substitution pattern on the benzene ring, with a chlorine atom at position 1 and an ethoxy group (-OCH₂CH₃) at position 3.

This compound is also known by several synonyms, which are frequently encountered in chemical literature and commercial catalogs. Understanding these alternative names is crucial for exhaustive literature searches and procurement.

Common Synonyms:

-

m-Chlorophenetole

-

Benzene, 1-chloro-3-ethoxy-

-

m-Chlorophenyl ethyl ether

-

3-Chlorophenetole[1]

-

Phenetole, m-chloro-

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application in reactions, and for the purification of its products. The key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₉ClO | PubChem[1] |

| Molar Mass | 156.61 g/mol | PubChem[1] |

| Appearance | Yellow to colorless oil | Hoffman Fine Chemicals |

| Density | 1.103 g/cm³ | Hoffman Fine Chemicals |

| Boiling Point | 207 °C | ECHEMI |

| Flash Point | 83.7 °C | ECHEMI |

| Refractive Index (n20/D) | 1.525 (lit.) | Chemsrc[2] |

| Solubility | Insoluble in water; soluble in common organic solvents. | General Knowledge |

| CAS Number | 2655-83-6 | PubChem[1] |

Spectroscopic Data: Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Key spectral features are available in public databases.[1]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with splitting patterns indicative of the 1,3-disubstitution, as well as a triplet and a quartet for the ethyl group of the ethoxy substituent.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the eight carbon atoms, including the two carbons of the ethoxy group and the six aromatic carbons, with chemical shifts influenced by the chloro and ethoxy substituents.

-

Mass Spectrometry (GC-MS): The mass spectrum typically shows a molecular ion peak (M⁺) at m/z 156 and a characteristic M+2 peak at m/z 158 with an intensity of about one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The base peak is often observed at m/z 128.[1]

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the alkyl chain, C=C stretching of the aromatic ring, and the C-O-C stretching of the ether linkage.[1]

Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Williamson ether synthesis . This reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction.[3][4]

The Williamson Ether Synthesis: Mechanism and Rationale

The Williamson ether synthesis involves the reaction of a deprotonated alcohol (an alkoxide) with a primary alkyl halide.[5][6] In the case of this compound, the synthesis proceeds by reacting 3-chlorophenol with an ethylating agent, such as ethyl iodide or ethyl bromide, in the presence of a base.

The key steps in the mechanism are:

-

Deprotonation: A base, typically a carbonate or hydroxide, deprotonates the acidic phenolic hydroxyl group of 3-chlorophenol to form the more nucleophilic 3-chlorophenoxide ion.

-

Nucleophilic Attack: The 3-chlorophenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide in an Sₙ2 fashion, displacing the halide ion and forming the ether linkage.

Detailed Experimental Protocol

The following is a representative, detailed protocol for the synthesis of this compound, adapted from general Williamson ether synthesis procedures.[7]

Materials:

-

3-Chlorophenol

-

Ethyl iodide (or ethyl bromide)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (or another suitable polar aprotic solvent like DMF)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-chlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and acetone.

-

Stir the mixture at room temperature for 15 minutes to ensure a fine suspension of the base.

-

Add ethyl iodide (1.2 equivalents) to the mixture.

-

Heat the reaction mixture to reflux and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

-

Evaporate the acetone under reduced pressure.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer with 1M sodium hydroxide solution to remove any unreacted 3-chlorophenol, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure this compound.

Chemical Reactivity and Synthetic Utility